molecular formula C13H15ClNO3S+ B105341 2-Chloro-1-methylpyridin-1-ium 4-methylbenzenesulfonate CAS No. 7403-46-5

2-Chloro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

Cat. No. B105341
CAS RN: 7403-46-5
M. Wt: 299.77 g/mol
InChI Key: KWNGIKVZXFFZNN-UHFFFAOYSA-M
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Description

The compound "2-Chloro-1-methylpyridin-1-ium 4-methylbenzenesulfonate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insights into the behavior of similar chemical structures. For instance, the reactions of hydroxypyridines with 1-chloro-2,4,6-trinitrobenzene are explored, indicating how different positions on the pyridine ring affect reactivity and the nature of the products formed . Additionally, the structure and solvate forms of 2-ammonio-5-chloro-4-methylbenzenesulfonate are described, which is an intermediate in the synthesis of azo pigments and exhibits zwitterionic tautomerism . The molecular structure and hydrogen bonding patterns of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate are also detailed, providing information on the interactions between the cationic pyridinium and the sulfonate anion . Lastly, the crystal structure of 2-amino-5-methylpyridinium 3-carboxy-4-hydroxybenzenesulfonate is discussed, highlighting the hydrogen bonding and π-π interactions that stabilize the crystal structure .

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydroxypyridines with electrophilic reagents, such as 1-chloro-2,4,6-trinitrobenzene, which can lead to various products depending on the substituents on the pyridine ring and the reaction conditions . The formation of zwitterionic tautomers, as seen in the case of 2-ammonio-5-chloro-4-methylbenzenesulfonate, suggests that similar compounds might also exhibit tautomeric forms during synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Chloro-1-methylpyridin-1-ium 4-methylbenzenesulfonate" is characterized by the presence of a protonated pyridine nitrogen atom and the orientation of the sulfonate group relative to the benzene ring. For example, in 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, the sulfonate groups are significantly twisted out of the plane of the benzene ring, which could influence the overall molecular conformation and reactivity .

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the influence of substituents on the pyridine ring on the reactivity and the type of products formed. The presence of electron-donating or electron-withdrawing groups can affect the site of nucleophilic attack and the stability of the resulting products . Additionally, the ability of these compounds to form hydrogen bonds and engage in π-π stacking interactions can facilitate the formation of specific reaction products and crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-Chloro-1-methylpyridin-1-ium 4-methylbenzenesulfonate" are influenced by their molecular structure, tautomerism, and the nature of their intermolecular interactions. The zwitterionic nature of some of these compounds can affect their solubility and reactivity . Hydrogen bonding and π-π interactions are crucial for the stability of the crystal structures and can also influence the melting points, solubility, and other physical properties of these compounds .

Scientific Research Applications

Molecular Structure and Crystallization

  • Crystal Structures of Stilbazole Derivatives : Involving derivatives of 4-styrylpyridine, these compounds exhibit unique crystallographic properties and potential applications in materials science (Antony et al., 2018).

Synthesis and Crystallographic Analysis

  • Formation of Pseudopolymorphs in Synthesis : This study explores the formation of pseudopolymorphs involving 2-ammonio-5-chloro-4-methylbenzenesulfonate, an intermediate in azo pigment synthesis (Bekö et al., 2012).

Applications in Nonlinear Optical Crystals

  • Alkynyl Pyridinium Crystals for Terahertz Generation : These crystals, featuring 4-(4-(dimethylamino)styryl)-1-methylpyridinium 4-methylbenzenesulfonate, demonstrate significant potential in terahertz generation, a key area in advanced materials and photonics (Valdivia-Berroeta et al., 2018).

Chemical Synthesis and Analysis

  • Synthesis of Anticonvulsant Agents : The preparation of salts involving 2-methylpyridinium shows promising results in anticonvulsant activity, indicating potential applications in pharmaceuticals (Mangaiyarkarasi & Kalaivani, 2013).

Solvent Influence in Synthesis

  • Influence of Different Solvents on 2-Ammonio-4-chloro-5-methylbenzenesulfonate : This study reveals the impact of various solvents on the synthesis process of a compound used in azo pigment production (Bekö et al., 2013).

Photonic Applications

  • N-Methylquinolinium Derivatives for Photonic Applications : Demonstrates the potential of related compounds in enhancing electron-withdrawing character, crucial for developing advanced photonic materials (Jeong et al., 2015).

Electrochemical Applications

  • Electro-Oxidation of 2-Methylpyridine : Studies the effects of sodium dodecylbenzenesulfonate on the electro-oxidation process, indicating applications in electrochemistry and materials science (Aifang, 2010).

Safety And Hazards

2-Chloro-1-methylpyridin-1-ium 4-methylbenzenesulfonate has a signal word of “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-1-methylpyridin-1-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H7ClN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNGIKVZXFFZNN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995343
Record name 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

CAS RN

7403-46-5
Record name 2-Chloro-1-methylpyridinium 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7403-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7403-46-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Magda, Z Dobi, K Mészáros, É Szabó, Z Márta… - … of Pharmaceutical and …, 2017 - Elsevier
… Hydrazine solution (35 wt.% in H 2 O; 3.82 g, 41.75 mmol, 2.5 equiv.) was diluted with 375 ml acetonitrile and 2-chloro-1-methylpyridin-1-ium 4-methylbenzenesulfonate (5.00 g, 16.7 …
Number of citations: 16 www.sciencedirect.com

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